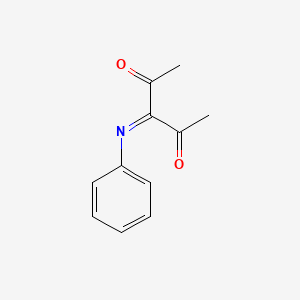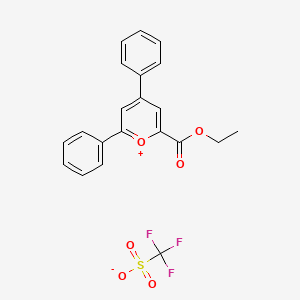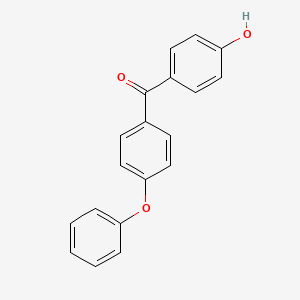
3-(Phenylimino)pentane-2,4-dione
Descripción general
Descripción
3-(Phenylimino)pentane-2,4-dione is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by the presence of a phenyl group attached to an imino group, which is further connected to a pentane-2,4-dione structure. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylimino)pentane-2,4-dione can be achieved through the condensation reaction of pentane-2,4-dione (acetylacetone) with aniline. The reaction is typically carried out in an acidic medium using a catalyst. Here is a general procedure:
Reactants: Pentane-2,4-dione and aniline.
Catalyst: Acidic medium (e.g., hydrochloric acid).
Reaction Conditions: The mixture is heated under reflux for several hours.
Product Isolation: The product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using industrial-scale crystallization and distillation methods to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
3-(Phenylimino)pentane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Products may include phenyl-substituted diketones or quinones.
Reduction: The major product is 3-(phenylamino)pentane-2,4-dione.
Substitution: Depending on the substituent, products can vary widely, including halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
3-(Phenylimino)pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
The mechanism of action of 3-(Phenylimino)pentane-2,4-dione involves its interaction with various molecular targets. The compound can undergo keto-enol tautomerism, which plays a crucial role in its reactivity and interaction with biological molecules . The enol form can participate in hydrogen bonding and other interactions, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(Hydroxyimino)pentane-2,4-dione: Similar structure but with a hydroxyimino group instead of a phenylimino group.
3-(Alkylsulfanyl)methylpentane-2,4-dione: Contains an alkylsulfanyl group, leading to different reactivity and applications
Uniqueness
3-(Phenylimino)pentane-2,4-dione is unique due to the presence of the phenylimino group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the synthesis of complex organic molecules and the study of biological activity.
Propiedades
IUPAC Name |
3-phenyliminopentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8(13)11(9(2)14)12-10-6-4-3-5-7-10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAPSNXRCQIEBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=NC1=CC=CC=C1)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-1,3,7-triaza-spiro[4.5]decane-2,4-dione](/img/structure/B3043197.png)
![5-Methyl-4-piperazinothieno[2,3-d]pyrimidine](/img/structure/B3043198.png)
![2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione](/img/structure/B3043203.png)








![Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate](/img/structure/B3043217.png)

